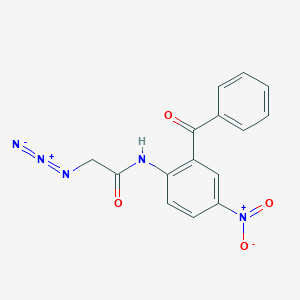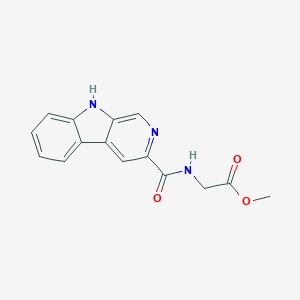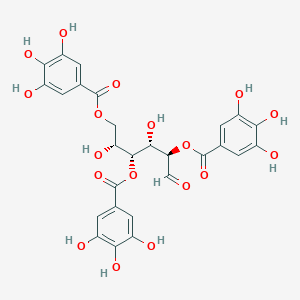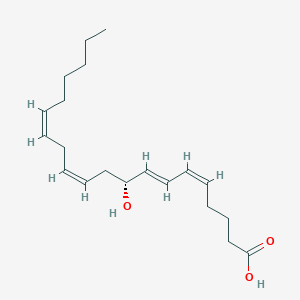
4-oxo-3,4-dihidro-2-(4-clorofenil)pirimidina
Descripción general
Descripción
2-(4-Chlorophenyl)-4(3H)-pyrimidinone is a heterocyclic compound that features a pyrimidinone core substituted with a 4-chlorophenyl group
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-4(3H)-pyrimidinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
Target of Action
The compound 2-(4-chlorophenyl)pyrimidin-4(3H)-one, also known as 2-(4-chlorophenyl)-1H-pyrimidin-6-one or 2-(4-Chlorophenyl)-4(3H)-pyrimidinone, is a pyrimidine derivative. Pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (CDK2), which is a crucial target for cancer treatment . CDK2 is a protein kinase involved in the regulation of the cell cycle and its inhibition can lead to the arrest of cell proliferation .
Mode of Action
The compound interacts with its target, CDK2, by fitting into the active site of the enzyme. This interaction is facilitated by essential hydrogen bonding with Leu83, a key residue in the active site of CDK2 . The binding of the compound to CDK2 inhibits the kinase activity of the enzyme, thereby disrupting the cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the arrest of cell proliferation, which is a key mechanism in the treatment of cancer . The compound’s action on CDK2 also leads to the induction of apoptosis within cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties for similar pyrimidine derivatives . These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of the compound’s action is the significant inhibition of cell proliferation. Most of the compounds in the same class have shown superior cytotoxic activities against various cell lines . For instance, some compounds have shown cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4(3H)-pyrimidinone typically involves the condensation of 4-chlorobenzaldehyde with urea or thiourea under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as hydrochloric acid or sodium hydroxide, to facilitate the formation of the pyrimidinone ring.
Industrial Production Methods
Industrial production of 2-(4-Chlorophenyl)-4(3H)-pyrimidinone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenyl)-4(3H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidinone ring to dihydropyrimidinone derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the chlorophenyl group under basic conditions.
Major Products Formed
Oxidation: N-oxides of 2-(4-Chlorophenyl)-4(3H)-pyrimidinone.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-4(3H)-pyrimidinone: Lacks the chlorine substituent on the phenyl ring.
2-(4-Methylphenyl)-4(3H)-pyrimidinone: Contains a methyl group instead of a chlorine atom.
2-(4-Nitrophenyl)-4(3H)-pyrimidinone: Features a nitro group on the phenyl ring.
Uniqueness
2-(4-Chlorophenyl)-4(3H)-pyrimidinone is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine substituent can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)10-12-6-5-9(14)13-10/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRSIMLDRAXXQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338659 | |
| Record name | 2-(4-Chlorophenyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106690-55-5 | |
| Record name | 2-(4-Chlorophenyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B26981.png)
![(7S,9S)-9-acetyl-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B26983.png)








![Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI)](/img/structure/B27007.png)

![5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine](/img/structure/B27013.png)
![3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid](/img/structure/B27019.png)
